N-(2,4-DIFLUOROPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE
Description
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-4-pyrrolidin-1-ylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F2N2O3S/c18-13-5-8-16(15(19)11-13)20-17(22)12-3-6-14(7-4-12)25(23,24)21-9-1-2-10-21/h3-8,11H,1-2,9-10H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMZFIRTMAOYAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-DIFLUOROPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route includes:
Formation of the Difluorophenyl Intermediate:
Synthesis of the Pyrrolidine-1-Sulfonyl Intermediate: This involves the sulfonylation of pyrrolidine using sulfonyl chloride in the presence of a base.
Coupling Reaction: The final step involves coupling the difluorophenyl intermediate with the pyrrolidine-1-sulfonyl intermediate under suitable conditions, such as using a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an organic solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-DIFLUOROPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol or sulfide.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic applications could include acting as a drug candidate for targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-(2,4-DIFLUOROPHENYL)-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE involves its interaction with specific molecular targets. These could include enzymes, receptors, or other proteins, where the compound binds to the active site or allosteric sites, modulating their activity. The pathways involved may include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.
Comparison with Similar Compounds
N-(2,4-Difluorophenyl)-2-(Tridecafluorohexyl)Benzamide
- Structure : Features a highly fluorinated alkyl chain instead of the sulfonamide-pyrrolidine group.
- Properties : Extreme hydrophobicity due to perfluorinated chains, likely reducing water solubility compared to the target compound’s sulfonamide group, which may enhance solubility .
Sulfonamide vs. Carboxamide Derivatives
4-(2-Oxopyrrolidin-1-yl)-N-Phenylbenzenesulfonamide (Compound 19)
- Structure : Contains a sulfonamide-linked oxopyrrolidine and phenyl group.
- Physical Properties : Melting point 184–186°C, purity 100% .
- Comparison: The target compound’s pyrrolidine sulfonyl group (vs.
4-(4-Amino-1-(1-(5-Fluoro-3-(3-Fluorophenyl)-4-Oxo-4H-Chromen-2-yl)Ethyl)-1H-Pyrazolo[3,4-d]Pyrimidin-3-yl)-N-Methylbenzenesulfonamide
- Structure : Complex heterocyclic system with a benzenesulfonamide core.
- Properties : Molecular weight 589.1 g/mol, melting point 175–178°C .
- Comparison : The target compound’s simpler structure (lacking chromene and pyrazolopyrimidine groups) may offer synthetic accessibility and reduced toxicity risks.
Pharmacological Activity and Protein Interactions
4-(Aminosulfonyl)-N-[(2,4-Difluorophenyl)Methyl]-Benzamide
- Interactions : DrugBank-listed, with protein targets likely related to sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase) .
N-{4-Methyl-3-[(3-Pyrimidin-4-Ylpyridin-2-yl)Amino]Phenyl}-3-(Trifluoromethyl)Benzamide
N-(4-(4-(2,3-Dichlorophenyl)Piperazin-1-yl)Butyl)-4-(Pyridin-2-yl)Benzamide
Biological Activity
N-(2,4-Difluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, which include a difluorophenyl group and a pyrrolidine sulfonyl moiety, contributing to its pharmacological properties.
Chemical Structure and Properties
- Molecular Formula : C17H16F2N2O3S
- Molecular Weight : 368.38 g/mol
- CAS Number : 1008070-02-7
The compound's structure allows it to interact with various biological targets, making it a candidate for therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. This interaction can lead to the modulation of cellular signaling pathways, thereby influencing various physiological responses. The exact mechanism is still under investigation, but preliminary studies suggest that it may act as an inhibitor or modulator of certain biological processes.
Pharmacological Applications
- Anticancer Activity : Preliminary studies indicate that compounds similar to this compound exhibit significant anticancer properties by inhibiting tubulin polymerization, which is crucial for cancer cell division .
- Neuroleptic Effects : Research into related benzamide compounds has shown that they can exhibit neuroleptic activity, potentially useful in treating psychotic disorders . The structure-activity relationship (SAR) indicates that modifications in the benzamide structure can enhance neuroleptic activity.
- Cellular Effects : In vitro studies have demonstrated that this compound can induce cell cycle arrest in cancer cell lines, particularly in the G2/M phase, which is critical for cancer therapy .
Case Studies and Research Findings
Several studies have explored the biological activity of compounds structurally related to this compound:
- Inhibition of Cancer Cell Lines : A study reported IC50 values for similar compounds against various cancer cell lines, indicating effective inhibition at low micromolar concentrations . For instance, compounds with similar structures exhibited IC50 values ranging from 0.15 to 1.48 μM against A549 and HeLa cell lines.
- Neuropharmacological Studies : A series of benzamides were evaluated for their effects on apomorphine-induced stereotyped behavior in animal models. The findings suggested a correlation between structural modifications and enhanced activity compared to standard neuroleptics like haloperidol .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | IC50 Values (µM) |
|---|---|---|---|
| This compound | Difluorophenyl, Pyrrolidine sulfonyl | Anticancer, Neuroleptic | TBD |
| N-(2,3-Dimethylphenyl)-4-(pyrrolidine-1-sulfonyl)benzamide | Dimethyl substitution | Anticancer | 0.15 - 1.48 |
| N-(4-Methoxyphenyl)-3-(pyrrolidin-1-sulfonyl)benzamide | Methoxy substitution | Neuroleptic | TBD |
Q & A
Q. What are the common synthetic routes for N-(2,4-difluorophenyl)-4-(pyrrolidine-1-sulfonyl)benzamide, and how can purity be optimized?
The synthesis typically involves coupling a benzamide scaffold with a pyrrolidine sulfonyl group. Key steps include:
- Sulfonylation : Reacting 4-chlorosulfonylbenzoyl chloride with pyrrolidine under basic conditions to form the sulfonamide intermediate.
- Amide coupling : Using 2,4-difluoroaniline with the activated carboxyl group (e.g., via EDCI/HOBt coupling) to form the final benzamide .
- Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. Monitor by HPLC (C18 column, acetonitrile/water gradient) .
Q. Which analytical techniques are critical for structural characterization of this compound?
- NMR : - and -NMR confirm substituent positions (e.g., difluorophenyl protons at δ 7.1–7.4 ppm; pyrrolidine protons at δ 2.8–3.2 ppm) .
- Mass spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 395.09).
- X-ray crystallography : Resolve conformational details of the sulfonamide-benzamide linkage .
Q. What biological targets or mechanisms are associated with similar benzamide-sulfonamide derivatives?
Related compounds inhibit kinases (e.g., AKT) or act as PROTAC degraders. Screen for activity via:
- Kinase assays : Use ADP-Glo™ or fluorescence polarization to measure inhibition of AKT or CDK2 .
- Cellular assays : Evaluate antiproliferative effects in cancer cell lines (e.g., MCF-7, HCT-116) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data across different synthetic batches?
Discrepancies may arise from:
- Stereochemical impurities : Use chiral HPLC to detect enantiomeric excess .
- Residual solvents : Quantify via GC-MS (e.g., DMF or THF traces altering cellular toxicity) .
- Crystallinity differences : Compare DSC/TGA profiles to assess polymorphic forms affecting solubility .
Replicate synthesis under inert conditions (argon) and validate with orthogonal assays (e.g., SPR for binding kinetics vs. cell-based assays) .
Q. What strategies optimize selectivity to minimize off-target effects in kinase inhibition studies?
- Structure-activity relationship (SAR) : Modify the difluorophenyl group (e.g., meta-fluoro substitution) or pyrrolidine sulfonyl moiety to reduce affinity for non-target kinases .
- Computational docking : Use AutoDock Vina to model interactions with AKT (PDB: 3O96) versus off-targets like PKA .
- Proteome-wide profiling : Employ kinome-wide screens (e.g., KINOMEscan) to identify selectivity cliffs .
Q. How can researchers design derivatives to improve metabolic stability without compromising potency?
- Metabolic soft spots : Replace labile groups (e.g., methyl on pyrrolidine) with cyclopropyl or deuterated analogs to slow CYP450 oxidation .
- LogP optimization : Introduce polar substituents (e.g., hydroxyl groups) to reduce lipophilicity while maintaining cell permeability (aim for LogP 2–4) .
- In vitro ADMET : Assess microsomal stability (human liver microsomes) and plasma protein binding (equilibrium dialysis) .
Q. What experimental approaches address low solubility in aqueous buffers for in vivo studies?
- Co-solvent systems : Use PEG-400/ethanol/saline (20:10:70) for parenteral formulations .
- Nanoparticle encapsulation : Prepare PLGA nanoparticles (∼150 nm) via emulsion-solvent evaporation to enhance bioavailability .
- Salt formation : Screen with counterions (e.g., HCl or sodium) to improve crystallinity and dissolution rate .
Methodological Notes
- Data validation : Cross-reference synthetic yields and bioactivity with peer-reviewed protocols (e.g., J. Med. Chem. guidelines) .
- Contradictory evidence : When bioactivity conflicts with literature, re-evaluate assay conditions (e.g., ATP concentrations in kinase assays) .
- Safety : Handle fluorinated intermediates in fume hoods due to potential toxicity (ECHA guidelines) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
